molecular formula C8H9NO4S B8612975 N-(3-hydroxyphenyl)sulfonylacetamide

N-(3-hydroxyphenyl)sulfonylacetamide

Cat. No. B8612975
M. Wt: 215.23 g/mol
InChI Key: VKQQQVOMZCEEGK-UHFFFAOYSA-N
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Patent
US08394969B2

Procedure details

To a solution of N-[(3-methoxyphenyl)sulfonyl]acetamide (0.4 g, 1.75 mmol) in DCM at 0° C. was added BBr3 and the reaction was stirred at rt for 2 h. The reaction was quenched with pH=4 buffer and extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated to afford the title compound. LC-MS: mile 216 (M+H)+ (0.5 min).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([S:9]([NH:12][C:13](=[O:15])[CH3:14])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([S:9]([NH:12][C:13](=[O:15])[CH3:14])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with pH=4 buffer
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)S(=O)(=O)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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